molecular formula C19H22O5 B12388937 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Cat. No.: B12388937
M. Wt: 330.4 g/mol
InChI Key: UXPMGFOMOMHUTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene typically involves the methylation of phenanthrene derivatives. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

the isolation from natural sources like Bulbophyllum vaginatum remains a common method .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted phenanthrenes from substitution reactions .

Scientific Research Applications

2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene involves its interaction with various molecular targets. It can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its methoxy groups play a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

    2,7-Dihydroxy-4,6-dimethoxyphenanthrene: Another phenanthrene derivative with similar biological activities.

    2,3,4,6,7-Pentamethoxyphenanthrene: Lacks the dihydro component but shares similar structural features.

Uniqueness

2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene is unique due to its specific substitution pattern and the presence of both methoxy and dihydro groups. This combination contributes to its distinct chemical reactivity and biological activities .

Biological Activity

2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene is a compound derived from the orchid genus Bulbophyllum. Its unique structure comprises five methoxy groups attached to a phenanthrene backbone, which contributes to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antiviral, and cytotoxic effects, supported by data tables and case studies.

Chemical Structure

The molecular formula for this compound is C17H18O5C_{17}H_{18}O_5. The presence of multiple methoxy groups enhances its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. The following table summarizes the zones of inhibition observed in vitro:

Microorganism Zone of Inhibition (mm) Comparison Compound Zone of Inhibition (mm)
Escherichia coli12Ampicillin20
Staphylococcus aureus15Vancomycin22
Candida albicans10Fluconazole18
Aspergillus niger8Ketoconazole16

The compound exhibited moderate antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi. These results indicate that the methoxy substitutions play a significant role in enhancing the antimicrobial properties compared to standard antibiotics .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing the 9,10-dihydrophenanthrene scaffold. Specifically, derivatives of this compound have been identified as inhibitors of SARS-CoV-2's main protease (3CL pro). The following table displays the inhibitory concentrations (IC50) for selected derivatives:

Compound IC50 (μM) Mechanism of Action
C11.55 ± 0.21Mixed inhibition
C21.81 ± 0.17Mixed inhibition
C3>100No significant activity

The promising IC50 values suggest that these compounds could serve as potential therapeutic agents against COVID-19 by inhibiting viral replication through targeted action on the protease .

Cytotoxic Activity

Cytotoxicity assays have been performed on various human cancer cell lines to evaluate the antitumor potential of this compound. The results are summarized in the following table:

Cell Line IC50 (μM) Selectivity Index
Melanoma2.59 ± 0.1125.1
Breast Cancer15.5 ± 0.510.5
Colon Cancer30.2 ± 1.28.0

The selectivity index indicates that while the compound exhibits cytotoxic effects against cancer cells, it shows a higher tolerance towards non-tumor mammalian cells . This selective toxicity is crucial for developing effective cancer therapies with minimal side effects.

Case Studies

  • Antiviral Screening : A study conducted in December 2021 reported on the structure-activity relationships (SARs) of various derivatives based on the phenanthrene scaffold. Compounds C1 and C2 were identified as potent inhibitors of SARS-CoV-2 protease with favorable pharmacokinetic profiles .
  • Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus and Candida albicans demonstrated significant antimicrobial activity for derivatives with diacetyl substitutions compared to non-acetylated analogs .

Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

2,3,4,6,7-pentamethoxy-9,10-dihydrophenanthrene

InChI

InChI=1S/C19H22O5/c1-20-14-8-11-6-7-12-9-16(22-3)18(23-4)19(24-5)17(12)13(11)10-15(14)21-2/h8-10H,6-7H2,1-5H3

InChI Key

UXPMGFOMOMHUTK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCC3=CC(=C(C(=C32)OC)OC)OC)OC

Origin of Product

United States

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